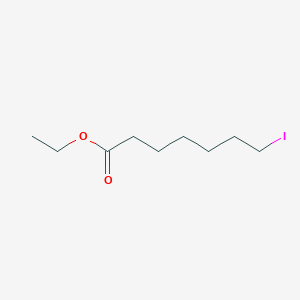
Ethyl 7-iodoheptanoate
Übersicht
Beschreibung
Ethyl 7-iodoheptanoate is an organic compound with the molecular formula C9H17IO2. It is an ester formed from heptanoic acid and ethanol, with an iodine atom attached to the seventh carbon of the heptanoic acid chain. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 7-iodoheptanoate can be synthesized through several methods. One common method involves the reaction of heptanoic acid with iodine and ethanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Another method involves the use of ethyl 7-bromoheptanoate as a starting material. This compound can be reacted with sodium iodide in acetone to replace the bromine atom with an iodine atom, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-iodoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as bromine or chlorine, through halogen exchange reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Reduction: Lithium aluminum hydride in anhydrous ether for ester reduction.
Oxidation: Potassium permanganate in aqueous solution for ester oxidation.
Major Products Formed
Substitution: Ethyl 7-bromoheptanoate or ethyl 7-chloroheptanoate.
Reduction: 7-iodoheptanol.
Oxidation: 7-iodoheptanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-iodoheptanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 7-iodoheptanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The iodine atom can also serve as a radiolabel for imaging studies, allowing researchers to track the compound’s distribution and metabolism in living organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-bromoheptanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-chloroheptanoate: Similar structure but with a chlorine atom instead of iodine.
7-iodoheptanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 7-iodoheptanoate is unique due to the presence of the iodine atom, which can be used for radiolabeling and imaging studies. Its reactivity also differs from its bromine and chlorine analogs, making it useful for specific synthetic applications .
Eigenschaften
IUPAC Name |
ethyl 7-iodoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIBXGDYRRTQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443204 | |
| Record name | Ethyl 7-iodoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51100-70-0 | |
| Record name | Ethyl 7-iodoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)

![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)
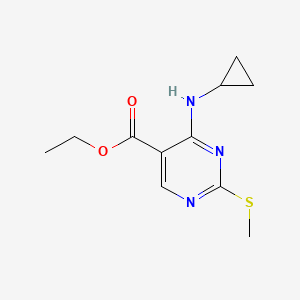
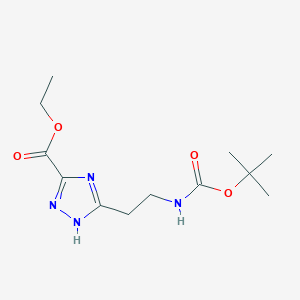
![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)

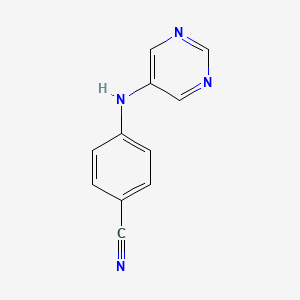
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)
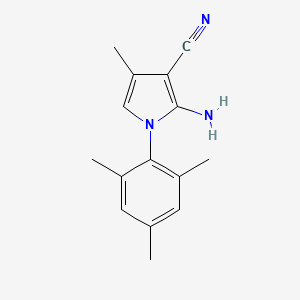
![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)
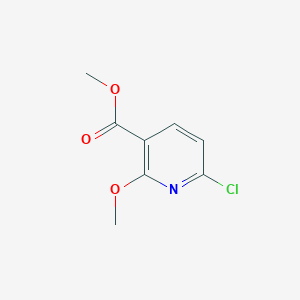
![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)

